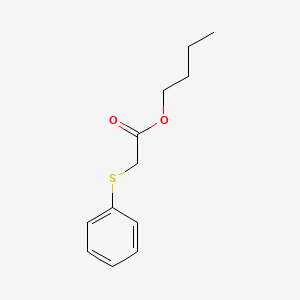
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves multiple stepsThe final step involves esterification with hexaisotridecyl alcohol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pressure conditions are maintained. Catalysts are often used to enhance the reaction rate and yield. The process is monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds .
Scientific Research Applications
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of various industrial products, including plastics and coatings.
Mechanism of Action
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
- Phosphorous acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
Uniqueness
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is unique due to its specific ester groups and the presence of the (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
67859-73-8 |
|---|---|
Molecular Formula |
C115H211O9P3 |
Molecular Weight |
1830.8 g/mol |
IUPAC Name |
[4-[4,4-bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C115H211O9P3/c1-93(2)74-62-50-38-26-32-44-56-68-80-116-125(117-81-69-57-45-33-27-39-51-63-75-94(3)4)122-110-87-100(14)103(90-107(110)113(17,18)19)99(13)86-106(104-91-108(114(20,21)22)111(88-101(104)15)123-126(118-82-70-58-46-34-28-40-52-64-76-95(5)6)119-83-71-59-47-35-29-41-53-65-77-96(7)8)105-92-109(115(23,24)25)112(89-102(105)16)124-127(120-84-72-60-48-36-30-42-54-66-78-97(9)10)121-85-73-61-49-37-31-43-55-67-79-98(11)12/h87-99,106H,26-86H2,1-25H3 |
InChI Key |
LRHFUSALKUBATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

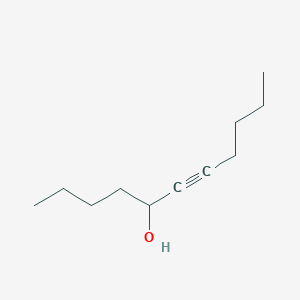
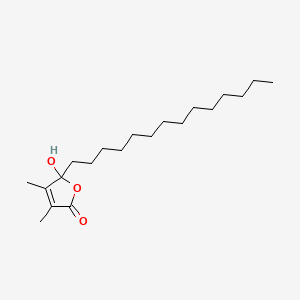
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
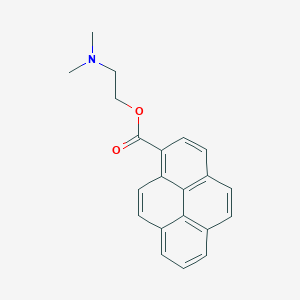
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
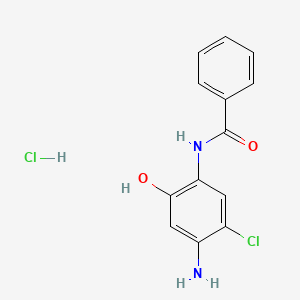
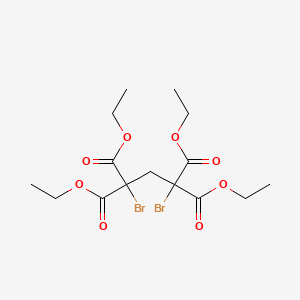
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

